molecular formula C9H11BrFNO B13043766 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL

Cat. No.: B13043766
M. Wt: 248.09 g/mol
InChI Key: KHLWOHZGHOSRLT-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral amino alcohol derivative featuring a propan-1-ol backbone substituted at the 3-position with an amino group and a 2-bromo-5-fluorophenyl aromatic ring. Its synthesis and applications are of interest in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its hydrogen-bonding capabilities and steric profile.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2

InChI Key

KHLWOHZGHOSRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(CCO)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Key Structural Analogues

The most relevant structural analogue is (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL (CAS 862594-16-9), described in . Below is a detailed comparison:

Property 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL (1S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
Molecular Formula C₉H₁₀BrFNO C₁₀H₁₄FNO
Substituents 2-Bromo, 5-fluoro on phenyl ring 3-Fluoro, 5-methyl on phenyl ring
Functional Group Positions Amino at C3, OH at C1 Amino at C1, OH at C2
Chirality Likely chiral (stereogenic C3) Explicitly chiral (S-configuration at C1)
Halogen vs. Alkyl Bromine (electrophilic, polarizable) Methyl (electron-donating, steric bulk)
Potential Reactivity Bromine may facilitate nucleophilic substitution Methyl group stabilizes aromatic ring via hyperconjugation

Physicochemical Properties

  • Boiling/Melting Points : While explicit data are unavailable, bromine’s high molecular weight and polarizability in the target compound likely increase its melting point compared to the methyl-substituted analogue. The hydroxyl group at C1 (vs. C2) may enhance intermolecular hydrogen bonding, further elevating its boiling point .
  • Solubility: The bromine atom in the target compound could reduce water solubility compared to the methyl-substituted analogue due to increased hydrophobicity. However, the amino and hydroxyl groups may counterbalance this effect in polar solvents.

Electronic and Steric Effects

  • Aromatic Ring Electronics : The 2-bromo-5-fluoro substitution creates a meta-directing, electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the 3-fluoro-5-methyl analogue’s methyl group donates electrons via hyperconjugation, making the ring less reactive toward electrophiles .
  • Steric Hindrance: Bromine’s larger atomic radius (1.85 Å vs.

Research Findings and Implications

Chirality and Bioactivity : The stereochemical arrangement (e.g., S-configuration in the analogue) significantly impacts receptor binding affinity, suggesting similar stereoselectivity for the target compound .

Biological Activity

3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral organic compound characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and fluorine. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The molecular formula of this compound is C9H10BrFNOC_9H_{10}BrFNO, with a molecular weight of approximately 248.09 g/mol. The presence of halogen atoms (bromine and fluorine) in the phenyl ring significantly influences its reactivity and biological interactions, making it an interesting candidate for further research.

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The amino and hydroxyl groups can form hydrogen bonds, while the halogen substituents may participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, potentially influencing various biochemical pathways. Such properties make this compound a candidate for further investigation in medicinal chemistry, particularly in developing therapeutics targeting specific biological pathways .

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits promising biological activity, including:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor or allosteric modulator for specific enzymes, affecting their catalytic activity.
  • Receptor Binding : It has shown potential to bind selectively to certain receptors, influencing signaling pathways critical in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential competitive inhibition of enzymes
Receptor BindingSelective binding to specific receptors
Antibacterial ActivityIn vitro studies suggest potential antibacterial properties

Case Studies

A notable study investigated the antibacterial properties of compounds similar to this compound. The results indicated that halogenated derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL for these compounds, suggesting that halogen substituents are crucial for their bioactivity .

Synthesis and Applications

The synthesis of this compound typically involves several steps that can be optimized for higher yields and purity. These methods often leverage nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various functional groups.

Table 2: Synthetic Routes

StepDescription
Nucleophilic SubstitutionUtilizes bromine for substitution with nucleophiles
AcylationInvolves the amino group for acylation reactions
Oxidation/ReductionDepending on reaction conditions

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